Comprehensive Analytical Profiling of 3-Acetyl-5-hydroxybenzaldehyde: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows
Comprehensive Analytical Profiling of 3-Acetyl-5-hydroxybenzaldehyde: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows
Executive Summary
3-Acetyl-5-hydroxybenzaldehyde (CAS: 583060-40-6) is a highly functionalized aromatic compound featuring an aldehyde, a phenolic hydroxyl, and an acetyl group[1]. This unique triad of reactive sites makes it a critical building block in advanced organic synthesis, pharmaceutical development, and materials science. This technical guide provides a rigorous analytical framework for characterizing 3-acetyl-5-hydroxybenzaldehyde, focusing on the critical distinctions between its exact mass and molecular weight, and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.
Physicochemical Properties & Structural Elucidation
Understanding the baseline physicochemical metrics is essential for stoichiometric calculations and analytical detection.
Table 1: Key Chemical and Physical Data for 3-Acetyl-5-hydroxybenzaldehyde
| Property | Value | Causality / Significance |
| Chemical Formula | C9H8O3 | Defines the elemental composition[2]. |
| Molecular Weight | 164.16 g/mol | Calculated using standard atomic weights (isotopic averages). Used for bulk stoichiometric weighing in synthesis[2]. |
| Monoisotopic Exact Mass | 164.0473 Da | Calculated using the mass of the most abundant isotopes ( 12C , 1H , 16O ). Critical for HRMS identification[3]. |
| CAS Registry Number | 583060-40-6 | Unique numerical identifier for database cross-referencing[1]. |
| LogP (Predicted) | ~1.41 | Indicates moderate lipophilicity, guiding the choice of reverse-phase LC solvents[2]. |
| Polar Surface Area (PSA) | 54.37 Ų | Influences ionization efficiency in Electrospray Ionization (ESI) and biological membrane permeability[2]. |
Theoretical Basis: Exact Mass vs. Molecular Weight
In drug development and analytical chemistry, conflating molecular weight with exact mass leads to catastrophic identification errors.
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Molecular Weight (164.16 g/mol ): This macroscopic value accounts for the natural isotopic distribution of elements (e.g., Carbon is ~98.9% 12C and ~1.1% 13C , giving an average atomic weight of 12.011)[4]. It is exclusively used for benchtop weighing and calculating molarity.
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Exact Mass (164.0473 Da): This microscopic value is the sum of the masses of the most abundant isotopes of each element in the molecule (9 × 12.00000 + 8 × 1.007825 + 3 × 15.994915)[5]. High-Resolution Mass Spectrometers (like Orbitrap or Q-TOF) measure the mass-to-charge ratio (m/z) of individual ions. For 3-acetyl-5-hydroxybenzaldehyde, the protonated molecule [M+H]+ has a theoretical exact m/z of 165.0546. Measuring this exact mass with sub-5 ppm mass accuracy unambiguously confirms the elemental formula, differentiating it from isobaric interferences[6].
Analytical Workflows: High-Resolution Mass Spectrometry (HRMS) Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating LC-HRMS workflow. The causality behind these steps ensures that matrix effects are minimized and mass accuracy is preserved.
Step-by-Step LC-HRMS Methodology:
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Sample Preparation: Dissolve 1.0 mg of 3-acetyl-5-hydroxybenzaldehyde in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton donor, significantly enhancing ionization efficiency in ESI positive mode by facilitating the formation of the [M+H]+ ion.
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient elution from 5% B to 95% B over 10 minutes (Mobile Phase A: H2O
- 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).
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Causality: The LogP of 1.41 indicates the compound will retain well on a C18 stationary phase, allowing separation from highly polar void-volume contaminants[2].
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Mass Spectrometer Calibration (Self-Validation): Prior to analysis, infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm. Run a solvent blank before the sample.
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Causality: This self-validation step guarantees that any measured m/z deviation is due to the sample, not instrument drift, and the blank ensures no carryover[7].
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Data Acquisition: Operate the Orbitrap/Q-TOF in Full MS mode (m/z 100-500) at a resolution of 70,000 (at m/z 200). Concurrently run a Data-Dependent Acquisition (DDA) MS/MS scan to capture fragmentation spectra.
Self-validating LC-HRMS workflow for precise detection of 3-acetyl-5-hydroxybenzaldehyde.
Structural Elucidation via MS/MS Fragmentation Pathways
While exact mass confirms the elemental formula ( C9H8O3 ), tandem mass spectrometry (MS/MS) confirms the structural connectivity[7]. The collision-induced dissociation (CID) of the [M+H]+ ion (m/z 165.0546) yields diagnostic product ions based on the predictable cleavage of its functional groups.
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Loss of Water (-18.0105 Da): The phenolic hydroxyl group frequently facilitates the loss of H2O , yielding a product ion at m/z 147.0441.
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Loss of Carbon Monoxide (-27.9949 Da): The aldehyde moiety is highly susceptible to the neutral loss of CO, leading to an m/z of 137.0597.
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Loss of Methyl Radical (-15.0235 Da): The acetyl group can undergo homolytic cleavage to lose a methyl radical ( CH3∙ ), generating a radical cation at m/z 150.0312.
Proposed MS/MS fragmentation logic for 3-acetyl-5-hydroxybenzaldehyde in ESI+ mode.
Applications in Drug Development & Organic Synthesis
The precise characterization of 3-acetyl-5-hydroxybenzaldehyde is critical because it serves as a polyfunctional scaffold in medicinal chemistry.
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Aldehyde Group: Prime site for reductive aminations, Knoevenagel condensations, and Schiff base formations to build extended pharmacophores.
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Phenolic Hydroxyl: Can be selectively protected or used for etherification (e.g., Williamson ether synthesis) to tune lipophilicity.
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Acetyl Group: Enables aldol condensations and haloform reactions, often used to synthesize chalcones or other biologically active heterocycles.
By establishing a rigorous analytical profile—anchored by its exact mass of 164.0473 Da—researchers can confidently monitor the consumption of this starting material and the formation of complex Active Pharmaceutical Ingredients (APIs) without the ambiguity of false positives.
References
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Title: Mass (mass spectrometry) Source: Wikipedia URL: [Link][3]
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Title: 3.3: Molar Mass Source: Chemistry LibreTexts URL: [Link][4]
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Title: Mass (mass spectrometry) - Exact Mass vs. Accurate Mass Source: ChemEurope URL: [Link][5]
